molecular formula C7H5N3O3 B2628611 2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid CAS No. 1782640-50-9

2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B2628611
CAS No.: 1782640-50-9
M. Wt: 179.135
InChI Key: PXMRQJDLXFNOPT-UHFFFAOYSA-N
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Description

“2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid” is a heterocyclic compound classified as a pyridine derivative. It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole and its derivatives has been a subject of intense research for numerous decades . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The crystal structure of a related compound, 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride, has been determined by X-ray diffraction . The structure was solved by the direct method and refined by the least-squares procedure .


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . A large number of transformations are now available to conveniently access imidazole from readily available starting materials .

Scientific Research Applications

Coordination Chemistry and Biological Activity

Compounds similar to 2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid show a diverse range of chemical and physical properties due to their complex coordination chemistry. They are involved in forming complex compounds with significant spectroscopic, magnetic, and biological activities. Such compounds have been explored for their potential in creating new materials with specific electrochemical and biological functions. The review by Boča et al. (2011) highlights the chemistry and properties of related compounds, emphasizing their potential in developing new materials with tailored properties for various applications, including biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Synthesis and Biological Implications of Heterocyclic Compounds

Heterocyclic compounds, such as those related to this compound, form a large class of organic compounds with significant biological activities. These compounds are crucial in developing new drugs with central nervous system (CNS) activity. Research by Saganuwan (2017) suggests that these heterocycles can serve as lead molecules for synthesizing compounds with potential CNS effects, highlighting the broad utility of such structures in medicinal chemistry (Saganuwan, 2017).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds containing the imidazole ring, akin to the structure of interest, are extensively studied for their binding affinity to various enzymes and receptors. This interaction potential makes them valuable in designing drugs targeting specific biological pathways. Verma et al. (2019) discuss the therapeutic significance of 1,3,4-oxadiazole derivatives, which share functional similarities with this compound, across a wide range of medicinal applications including anticancer, antifungal, and antibacterial activities (Verma et al., 2019).

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)3-1-8-2-4-5(3)10-7(13)9-4/h1-2H,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMRQJDLXFNOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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